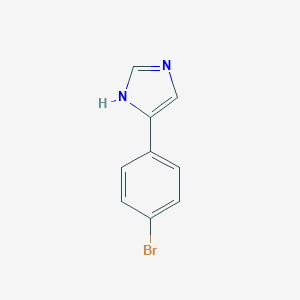

4-(4-溴苯基)-1H-咪唑

描述

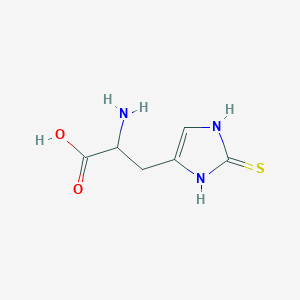

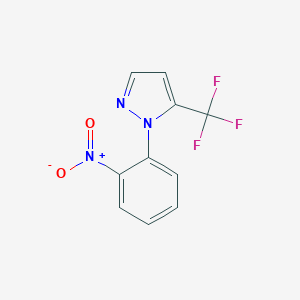

4-(4-Bromophenyl)-1H-imidazole is a chemical compound that has been studied in various contexts due to its interesting chemical properties and potential applications. It belongs to the class of imidazoles, which are heterocyclic compounds with significant relevance in medicinal chemistry and materials science.

Synthesis Analysis

- The synthesis of related imidazole derivatives often involves the use of bromoaniline, glyoxal, and ammonium chloride, as seen in the synthesis of 1-(2,6-Dimethyl-4-bromophenyl)Imidazole, using an improved Debus-Radziszewsk method (Zhou Zhong-gao, 2011).

- Another approach involves palladium-catalyzed arylation reactions for the synthesis of aryl-imidazoles, showcasing the versatility and efficiency of these methods in producing various imidazole derivatives (Bellina, Cauteruccio, Rossi*, 2007).

Molecular Structure Analysis

- X-ray crystallography and Hirshfeld surface analysis have been used to elucidate the molecular structure of imidazole derivatives, providing insights into the intercontacts in the crystal structure and molecular electrostatic surface analysis (Jayashree et al., 2019).

Chemical Reactions and Properties

- Imidazole derivatives exhibit various chemical reactions, including N-assisted CPh−H activation and subsequent formation of cyclometalated compounds, highlighting their reactivity and potential for creating complex molecular structures (Forniés et al., 2010).

- The reaction of imidazole derivatives with triethylamine can lead to the formation of compounds like imidazo[1,2-a]pyridines and indoles, demonstrating the versatility of imidazole chemistry (Khalafy, Setamdideh, Dilmaghani, 2002).

Physical Properties Analysis

- The crystal structure and molecular modeling of related imidazole derivatives provide valuable information about their physical properties, including molecular orientations and intermolecular hydrogen bonding (Cyrański et al., 2001).

Chemical Properties Analysis

- Imidazole derivatives like 4-(4-Bromophenyl)-1H-imidazole have been characterized spectroscopically, revealing their unique spectral properties and potential applications in areas like antimicrobial and anticancer research (Ramanathan, 2017).

科学研究应用

抗菌性能:咪唑衍生物,包括类似于4-(4-溴苯基)-1H-咪唑的化合物,已显示出强大的抗菌活性。这些衍生物已被合成并测试其对各种微生物的有效性,展示了它们在临床医学中作为抗菌剂的潜力 (Narwal et al., 2012)。

合成新型衍生物:研究已集中于合成各种咪唑衍生物,包括4-(4-溴苯基)-1H-咪唑,以探索它们的化学性质和潜在应用。这些衍生物已使用各种光谱技术进行表征,表明了这种化合物在化学合成中的广泛应用范围 (Zhou Zhong-gao, 2011); (Hu Zhi-zhi, 2009)。

光谱分析和分子对接:咪唑衍生物,包括与4-(4-溴苯基)-1H-咪唑相关的化合物,已使用光谱方法和分子对接进行分析。这些研究提供了有关该化合物的反应性质和与生物靶标的相互作用的见解,暗示了其潜在的药物应用 (Renjith Thomas et al., 2018)。

晶体结构和对接研究:已研究了类似咪唑衍生物的晶体结构,以及分子对接,以了解它们作为特定蛋白质抑制剂的潜力。这项研究表明了该化合物在设计新型制药剂中的相关性 (A. Jayashree et al., 2019)。

缓蚀性能:某些咪唑衍生物已被评估其作为缓蚀剂的潜力,这在材料科学和工程中是一个重要的应用 (M. Prashanth et al., 2021)。

热化学性质:对苯基取代咪唑的研究,包括类似于4-(4-溴苯基)-1H-咪唑的衍生物,已揭示了它们的蒸气压和标准蒸发焓,突显了它们在各种工业应用中的潜力 (V. N. Emel’yanenko等,2017)。

作用机制

Target of Action

The primary target of 4-(4-Bromophenyl)-1H-imidazole is Acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission in both mammals and fish .

Mode of Action

The compound interacts with its target, AchE, leading to a reduction in the enzyme’s activity . This reduced activity affects normal nerve pulse transmission, leading to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms .

Biochemical Pathways

The compound’s action affects the routine metabolic pathways of cells, leading to an increase in the production of free radicals and reactive oxygen species (ROS) . This oxidative stress negatively affects different cellular components . Lipid peroxides form unstable molecules which degrade rapidly, forming a secondary product termed malondialdehyde (MDA) . MDA is a common biomarker for cells and tissue oxidative injury .

Result of Action

The result of the compound’s action is a confirmed non-toxic AchE inhibitory effect .

属性

IUPAC Name |

5-(4-bromophenyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-3-1-7(2-4-8)9-5-11-6-12-9/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLIOAWKNPLJMID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355962 | |

| Record name | 4-(4-Bromophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromophenyl)-1H-imidazole | |

CAS RN |

13569-96-5 | |

| Record name | 4-(4-Bromophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Bromophenyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What do the crystal structures reveal about the binding of 4-(4-Bromophenyl)-1H-imidazole to CYP119?

A: Crystallographic studies provide a glimpse into how 4-(4-Bromophenyl)-1H-imidazole interacts with CYP119 at a molecular level. The research papers describe the crystal structures of CYP119 complexed with this compound, obtained at different temperatures. [, ] These structures likely illustrate the compound's binding pose within the enzyme's active site and provide valuable information about the key interactions responsible for binding.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。